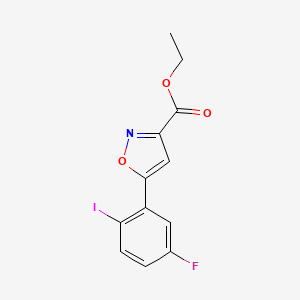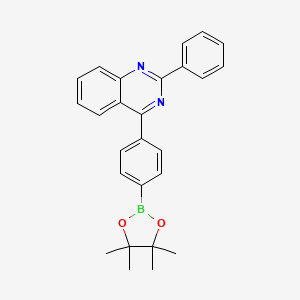
2-(4-Methylsulfanylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylsulfanylphenyl)guanidine is a compound that belongs to the guanidine class of chemicals. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound features a guanidine group attached to a phenyl ring substituted with a methylsulfanyl group at the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including 2-(4-Methylsulfanylphenyl)guanidine, typically involves the reaction of amines with guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents in the presence of coupling reagents or metal catalysts .
Industrial Production Methods: Industrial production of guanidines often employs transition-metal-catalyzed reactions. These methods include catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . These approaches offer high yields and are scalable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Methylsulfanylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Reduction: The guanidine group can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Oxidation: Sulfone or sulfoxide derivatives.
Substitution: Various substituted phenyl derivatives.
Reduction: Reduced guanidine derivatives.
Applications De Recherche Scientifique
2-(4-Methylsulfanylphenyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of organocatalysts and as a precursor for heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Methylsulfanylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form strong hydrogen bonds with biological molecules, influencing their function . This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(4-Methylsulfonylphenyl)guanidine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(4-Methylsulfanylphenyl)indole: Contains an indole ring instead of a guanidine group.
Uniqueness: 2-(4-Methylsulfanylphenyl)guanidine is unique due to its specific substitution pattern and the presence of both a guanidine group and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
71198-45-3 |
|---|---|
Formule moléculaire |
C8H11N3S |
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
2-(4-methylsulfanylphenyl)guanidine |
InChI |
InChI=1S/C8H11N3S/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
Clé InChI |
PXPJBRRHUBMGLQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)

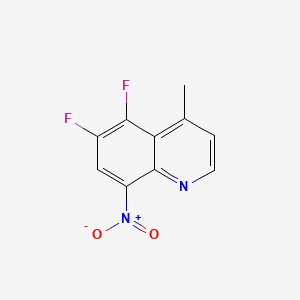
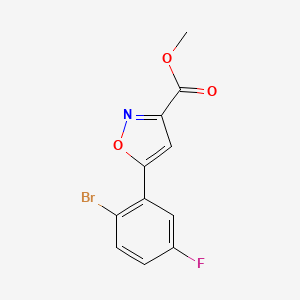
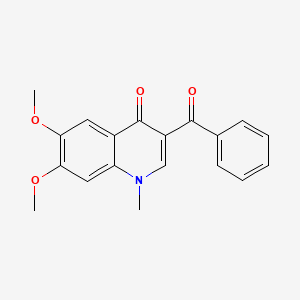
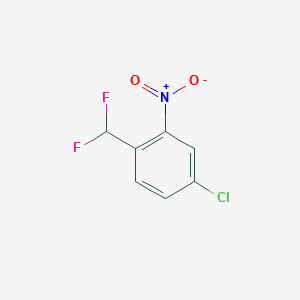
![6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13704369.png)


